
5-(3,4-Difluorobenzyl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Difluorobenzyl)furan-2-carbaldehyde: is an organic compound characterized by a furan ring substituted with a 3,4-difluorobenzyl group and an aldehyde functional group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan is reacted with a substituted benzyl chloride in the presence of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired aldehyde .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or gold nanoparticles supported on titanium dioxide can be employed to facilitate the cycloisomerization of conjugated allenones into furans under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in carbon tetrachloride under reflux conditions.
Major Products:
Oxidation: 5-(3,4-Difluorobenzyl)furan-2-carboxylic acid.
Reduction: 5-(3,4-Difluorobenzyl)furan-2-methanol.
Substitution: 5-(3,4-Difluorobenzyl)-2-bromofuran.
Applications De Recherche Scientifique
Chemistry: 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and complex molecular architectures .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of novel therapeutic agents. Its structural features allow for interactions with various biological targets, making it a candidate for drug discovery .
Industry: The compound’s unique properties make it suitable for use in the synthesis of advanced materials, including polymers and dyes. Its incorporation into polymeric materials can enhance their thermal stability and mechanical properties .
Mécanisme D'action
The mechanism by which 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the difluorobenzyl group can engage in π-π stacking interactions with aromatic residues in biological macromolecules, influencing their function .
Comparaison Avec Des Composés Similaires
5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde: This compound features a trifluoromethyl group instead of a difluorobenzyl group, leading to different electronic and steric properties.
5-(3,4-Dimethylbenzyl)furan-2-carbaldehyde: The presence of methyl groups instead of fluorine atoms results in altered reactivity and biological activity.
Uniqueness: 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde is unique due to the presence of fluorine atoms, which can significantly influence the compound’s electronic properties and reactivity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .
Propriétés
Formule moléculaire |
C12H8F2O2 |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
5-[(3,4-difluorophenyl)methyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O2/c13-11-4-1-8(6-12(11)14)5-9-2-3-10(7-15)16-9/h1-4,6-7H,5H2 |
Clé InChI |
FPCQKEPKDDOFKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC2=CC=C(O2)C=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




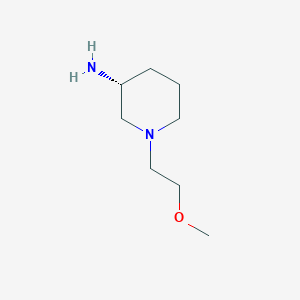
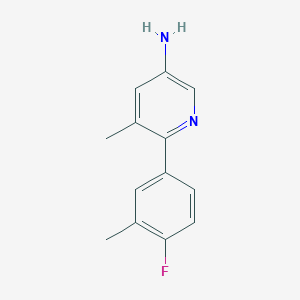
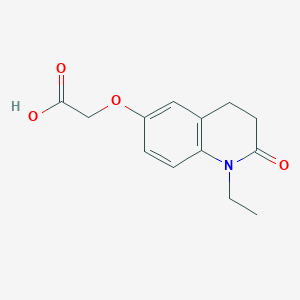

![3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B12072944.png)


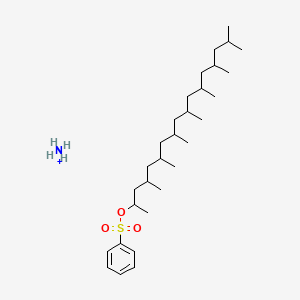
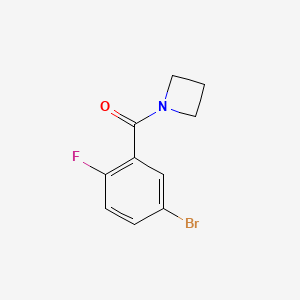

![N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)](/img/structure/B12072992.png)

